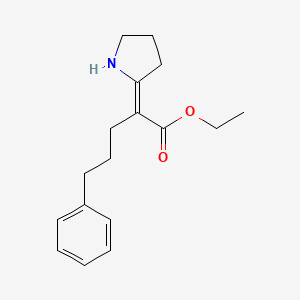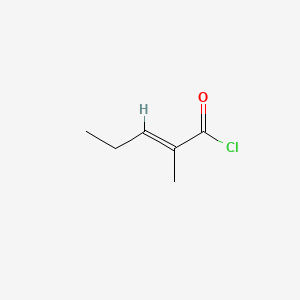
Nickel(2+) neoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) neoundecanoate is a chemical compound with the molecular formula C22H42NiO4 It is a nickel salt of neoundecanoic acid, characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(2+) neoundecanoate can be synthesized through the reaction of nickel(II) salts with neoundecanoic acid. The process typically involves dissolving nickel(II) acetate or nickel(II) chloride in an appropriate solvent, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: this compound can be reduced to nickel(0) or other lower oxidation states using suitable reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) nanoparticles or other reduced nickel species.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel(2+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Medicine: Explored for its anticancer properties and its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as nickel-based nanomaterials and coatings.
Mécanisme D'action
The mechanism of action of nickel(2+) neoundecanoate involves its ability to coordinate with various ligands and substrates. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states and intermediates. The compound’s interaction with molecular targets often involves the formation of coordination complexes, which can alter the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- Nickel(II) acetate
- Nickel(II) stearate
- Nickel(II) formate
Propriétés
Numéro CAS |
93920-09-3 |
|---|---|
Formule moléculaire |
C22H42NiO4 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
8,8-dimethylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
SKHZZZCNIQXHGU-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


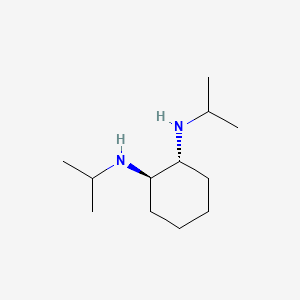
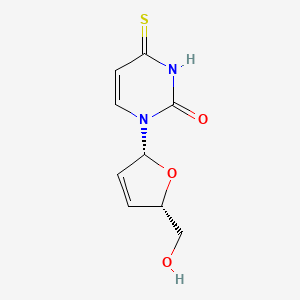
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
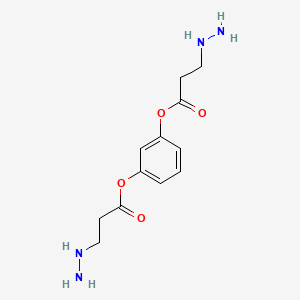
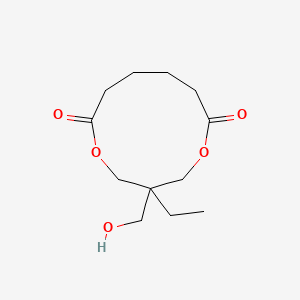
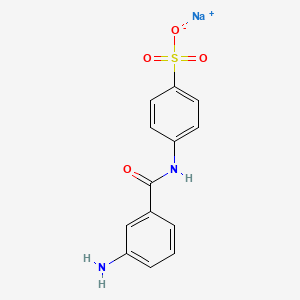

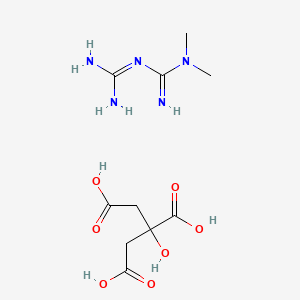
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
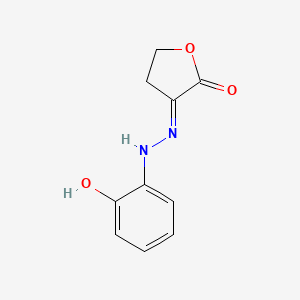
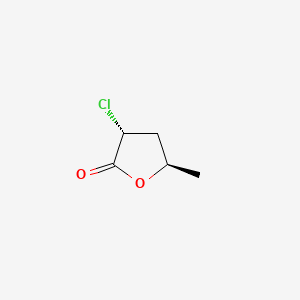
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
